4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-
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Overview
Description
4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo- is a complex organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a benzimidazole moiety, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo- typically involves the condensation of a Schiff base with thioglycolic acid in the presence of a catalyst such as zinc chloride (ZnCl2) . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible at different positions of the thiazolidinone and benzimidazole rings.
Major Products: The major products formed depend on the specific reagents and conditions used. .
Scientific Research Applications
4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting specific enzymes or receptors involved in disease processes. For example, its anticancer activity may be attributed to the inhibition of DNA synthesis or the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo- can be compared with other thiazolidinone derivatives, such as:
Pioglitazone: Known for its antidiabetic activity.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
These compounds share the thiazolidinone core structure but differ in their specific substituents and biological activities
Properties
CAS No. |
28543-87-5 |
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Molecular Formula |
C22H28Cl2N4OS2 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
5-[2-[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethylbenzimidazol-2-ylidene]ethylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28Cl2N4OS2/c1-5-25(6-2)11-12-28-18-14-16(24)15(23)13-17(18)26(7-3)20(28)10-9-19-21(29)27(8-4)22(30)31-19/h9-10,13-14H,5-8,11-12H2,1-4H3 |
InChI Key |
BXMQENLBAUPBFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=C(C=C2N(C1=CC=C3C(=O)N(C(=S)S3)CC)CCN(CC)CC)Cl)Cl |
Origin of Product |
United States |
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